2-(Cyclopenten-1-yl)pentanoic acid
Overview
Description
“2-(Cyclopenten-1-yl)pentanoic acid” is a chemical compound with the molecular formula C10H16O2 . It’s also known as “2-Cyclopentene-1-pentanoic acid” and "5-(2-Cyclopenten-1-yl)pentanoic acid" .
Synthesis Analysis
While there are no direct papers on the synthesis of “this compound”, a related compound, cyclopentanol, can be synthesized from cyclopentene through an initial addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol . This process involves thermodynamic calculations and has been validated through experimental work .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C10H16O2 . The average mass of the molecule is 168.233 Da and the monoisotopic mass is 168.115036 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C10H16O2 . The average mass of the molecule is 168.233 Da and the monoisotopic mass is 168.115036 Da .Scientific Research Applications
Inhibition of Nitric Oxide Synthases (NOS)
S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid have been explored as inhibitors of nitric oxide synthases. These compounds, including 2-amino-5-(imidazol-1-yl)pentanoic acid, show potential in inhibiting rat iNOS, rat nNOS, and human-derived cNOS (Ulhaq et al., 1998).
Conversion from γ-Valerolactone to Pentanoic Acid
A study on the conversion of γ-valerolactone, a cellulosic biorefinery byproduct, into pentanoic acid (PA) using aqueous formic acid and bifunctional catalysis is significant. This process involves hydrogenation of pentenoic acids intermediates to PA (Al‐Naji et al., 2020).
Synthesis of Mycolic Acid Biosynthesis Inhibitors
Research on the synthesis of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate, which are cyclopropane fatty acids, has implications for inhibiting mycolic acid biosynthesis (Hartmann et al., 1994).
Solubility of 5-(Dithiolan-3-yl)pentanoic Acid
The solubility of 5-(dithiolan-3-yl)pentanoic acid in various mixed solvents has been studied, showing that solubility increases with temperature and solvent volume ratio (Zhang et al., 2010).
Potential Inhibitors of Penicillin Sensitive Enzymes
alkylating inhibitors of penicillin-sensitive enzymes. However, studies found these compounds to be inactive in all tests (Durand, Marchand-Brynaert, & Ghosez, 1993).
β-Keto Phosphonic Esters Synthesis
The reaction of 2-chlorocyclopentanone with triethyl phosphite leads to the formation of 1-cyclopenten-1-yl diethyl phosphate, a β-keto phosphonic ester. This research provides insights into the synthesis processes and potential applications of such compounds (Arbuzov, Vinogradova, & Polezhaeva, 1962).
Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines
A novel protocol for synthesizing 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids indicates the potential of these compounds in various applications. The solvent-free cyclocondensation process utilized highlights the significance of this research in the field of chemical synthesis (Quiroga et al., 2007).
Catalytic Oxidation of Cyclopentene
A study on the synthesis of pentanedial from cyclopentene using tungstic acid as a catalyst offers insights into the potential industrial applications of such processes (Xiu, 2001).
Clavaminic Acid Synthase Study
The incubation of certain compounds with clavaminic acid synthase yielded products relevant to the biosynthesis of proclavaminic acid, providing crucial information on enzymatic reactions and pathways (Baldwin et al., 1993).
Biotransformation of Trichoderma Metabolite
Research on the biotransformation of the antifungal Trichoderma metabolite 6-n-pentyl-2H-pyran-2-one highlights the metabolic pathways and products relevant to microbial interaction and potential pharmaceutical applications (Cooney et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
2-(cyclopenten-1-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-5-9(10(11)12)8-6-3-4-7-8/h6,9H,2-5,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPCOOUCLRMUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304035 | |
Record name | 2-(cyclopenten-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92000-99-2 | |
Record name | NSC163988 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(cyclopenten-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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